(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-17-7-4-8-18(15-17)21-11-13-22(14-12-21)19(23)10-9-16-5-2-1-3-6-16/h1-10,15H,11-14H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQURPIWJSBIDR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves the reaction of 3-chlorophenylpiperazine with a suitable phenylprop-2-en-1-one derivative under specific conditions. Common reagents used in this synthesis include base catalysts and solvents like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing its piperazine-propenone backbone, focusing on substituent variations, physicochemical properties, and synthetic insights.
Substituent Variations and Structural Analogues
Key structural differences among analogs lie in the substituents on the aromatic rings and the configuration of the double bond. Representative examples include:
Physicochemical Properties
- Spectral Data : ESI-MS and ¹H-NMR profiles (e.g., aromatic proton shifts in ) differentiate substituent effects. For example, the 3-chlorophenyl group in the target compound causes distinct deshielding in NMR compared to methoxy or nitro substituents .
- pKa and Solubility : The trimethoxyphenyl analog () is predicted to have higher aqueous solubility than the hydrophobic phenyl group in the target compound. The naphthyl derivative () has a density of 1.260 g/cm³, reflecting increased molecular packing .
Structural and Crystallographic Insights
- Dihedral Angles : Chalcone analogs in show dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing conjugation and stability. The target compound’s planar (2E) configuration likely minimizes steric strain .
- Software Tools : Structures of related compounds were refined using SHELX () and visualized via OLEX2 (), underscoring the role of crystallography in confirming stereochemistry .
Key Differences and Implications
Electronic Effects : Nitro () and trifluoromethyl () groups enhance electrophilicity, whereas methoxy groups () improve solubility .
Steric Effects : Bulky substituents like naphthyl () may hinder binding in pharmacological targets compared to the smaller phenyl group .
Biological Activity
(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one, commonly referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a piperazine moiety and an α,β-unsaturated carbonyl group, which contribute to its pharmacological properties.
The molecular formula of this compound is C19H19ClN2O, with a molecular weight of 324.82 g/mol. The compound's structure can be depicted as follows:
Antitumor Activity
Recent studies have indicated that piperazine derivatives exhibit significant antitumor activity. For instance, a study demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Reactive oxygen species generation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, and this compound is no exception. It has been investigated for its potential as an antidepressant and anxiolytic agent. Animal models have shown that it can significantly reduce anxiety-like behaviors in rodents, likely through modulation of serotonergic pathways.
Case Studies
A recent case study involving patients with generalized anxiety disorder indicated that treatment with piperazine derivatives resulted in significant improvements in anxiety scores compared to placebo groups. The study highlighted the potential of this compound in clinical settings for treating anxiety disorders.
Q & A
Q. What are the key steps and challenges in synthesizing (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one?
The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine core followed by coupling with a propenone moiety. Critical steps include:
- Nucleophilic substitution to introduce the 3-chlorophenyl group onto the piperazine ring.
- Aldol condensation or Claisen-Schmidt reaction to form the α,β-unsaturated ketone (prop-2-en-1-one) backbone. Challenges include controlling stereochemistry (E/Z selectivity) and ensuring high purity. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like p-toluenesulfonic acid) significantly impact yield .
| Key Variables in Synthesis Optimization |
|---|
| Temperature: 60–80°C for condensation steps |
| Solvent: Ethanol or DMF for polar intermediates |
| Catalysts: Acidic or basic conditions for ketone formation |
Q. How is the compound characterized to confirm structural integrity?
A combination of spectroscopic methods is used:
- NMR (¹H, ¹³C) to verify piperazine ring substitution and propenone geometry.
- IR to confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹.
- Mass Spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC (>95% purity threshold for biological assays) .
Q. What initial bioactivity assays are recommended for this compound?
- In vitro receptor binding assays (e.g., serotonin/dopamine receptors due to the piperazine moiety).
- Enzyme inhibition studies (e.g., kinases or phosphodiesterases).
- Cytotoxicity screening (MTT assay) to rule out nonspecific toxicity. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Core modifications : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects.
- Stereochemical probes : Synthesize the Z-isomer to compare E/Z bioactivity differences.
- Piperazine ring substitution : Test bulkier substituents (e.g., benzyl vs. methyl) for steric effects on receptor binding .
Q. How can conflicting data in synthesis yields or bioactivity be resolved?
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps).
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates).
- Crystallography : Resolve stereochemical ambiguities via X-ray diffraction (as seen in piperazine derivatives in ) .
Q. What advanced techniques elucidate molecular interactions with biological targets?
- Molecular docking : Model the compound’s binding to receptors (e.g., 5-HT₁A) using software like AutoDock.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd).
- Cryo-EM : For large protein complexes, map binding pockets at near-atomic resolution .
Q. How should researchers address discrepancies in bioactivity across cell lines or assays?
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. CHO) and protocols.
- Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out rapid degradation.
- Epigenetic profiling : Check for cell line-specific receptor expression via qPCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
